2-AMINO-5-(3-FLUORO-4-METHYLPHENYL)NICOTINIC ACID
Description
2-Amino-5-(3-fluoro-4-methylphenyl)nicotinic acid is a nicotinic acid derivative featuring a 3-fluoro-4-methylphenyl substituent at the 5-position of the pyridine ring. This compound combines a heterocyclic scaffold with halogenated and alkyl substituents, which may influence its physicochemical properties, metabolic stability, and biological activity.
Properties
IUPAC Name |
2-amino-5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-2-3-8(5-11(7)14)9-4-10(13(17)18)12(15)16-6-9/h2-6H,1H3,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLROCQAKSCQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687192 | |
| Record name | 2-Amino-5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-97-6 | |
| Record name | 2-Amino-5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(3-fluoro-4-methylphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-fluoro-4-methylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(3-fluoro-4-methylphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-amino-5-(3-fluoro-4-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes or modulate the activity of receptors associated with cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
2-Amino-5-(4-Methylphenyl)Nicotinic Acid
- Structure : Differs by the absence of a fluorine atom and the methyl group at the para position of the phenyl ring.
- Molecular weight is slightly lower (exact value inferred as ~215 g/mol vs. ~229 g/mol for the target compound).
- Relevance : Supplier data () indicate commercial availability, suggesting utility as a synthetic intermediate or lead compound in drug discovery .
2-Amino-5-(4-Fluorophenyl)Pyridine-3-Carboxylic Acid
- Structure : Fluorine is at the para position of the phenyl ring instead of the meta position.
- Properties: Para-substitution may enhance symmetry and alter dipole moments, affecting solubility and binding affinity.
2-Amino-5-(Trifluoromethyl)Nicotinic Acid
- Structure : Features a trifluoromethyl (-CF₃) group instead of the 3-fluoro-4-methylphenyl substituent.
- Properties : The -CF₃ group is strongly electron-withdrawing, increasing acidity (pKa ~3.5–4.5) and reducing logP compared to the target compound. Molecular weight is 206.12 g/mol (), lower than the target due to the smaller substituent .
Antimicrobial Activity of Thiadiazole Analogs
- 1,3,4-Thiadiazole Derivatives (): Schiff base derivatives with benzyl and thiazolidinone moieties exhibit potent antibacterial activity against gram-negative bacteria. While structurally distinct from nicotinic acid derivatives, the presence of fluorine and methyl groups in both classes suggests that electron-withdrawing and lipophilic substituents enhance membrane penetration and target binding .
CYP1A1-Mediated Metabolism
- DF 203 (Benzothiazole Derivative) (): Sensitive cancer cells metabolize DF 203 via CYP1A1 to an inactive hydroxylated metabolite. The induction of CYP1A1 in sensitive cell lines highlights the role of cytochrome P450 enzymes in modulating antitumor activity. For nicotinic acid analogs, fluorine substituents may similarly influence CYP-mediated metabolism, affecting drug efficacy and toxicity .
Data Table: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
